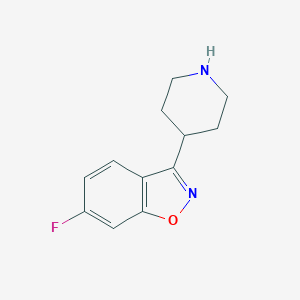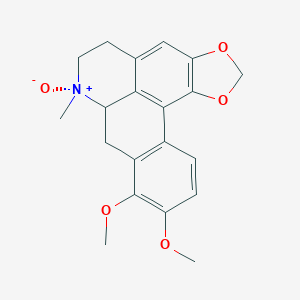
Crebanine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crebanine N-oxide is an alkaloid compound that is found in the roots of Stephania venosa. It has been identified as a potential therapeutic agent due to its pharmacological properties. Crebanine N-oxide has been the subject of scientific research in recent years, with studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Crebanine N-oxide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells through the activation of caspases. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
Crebanine N-oxide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of NF-κB, and reduce oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Crebanine N-oxide in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising therapeutic agent. However, one limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities for lab experiments.
Orientations Futures
There are several future directions for the study of Crebanine N-oxide. One direction is the investigation of its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis for use in lab experiments. Finally, the potential side effects of Crebanine N-oxide need to be investigated to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of Crebanine N-oxide is a complex process that involves several steps. The first step involves the extraction of the alkaloid from the roots of Stephania venosa. The extracted alkaloid is then purified using chromatography techniques. The final step involves the conversion of the purified alkaloid into Crebanine N-oxide using oxidation reactions.
Applications De Recherche Scientifique
Crebanine N-oxide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that Crebanine N-oxide has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
102719-85-7 |
|---|---|
Nom du produit |
Crebanine N-oxide |
Formule moléculaire |
C20H21NO5 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C20H21NO5/c1-21(22)7-6-11-8-16-20(26-10-25-16)18-12-4-5-15(23-2)19(24-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14?,21-/m1/s1 |
Clé InChI |
FCZORVXRVVKVLF-OKKPIIHCSA-N |
SMILES isomérique |
C[N@+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
SMILES canonique |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
Synonymes |
crebanine N-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



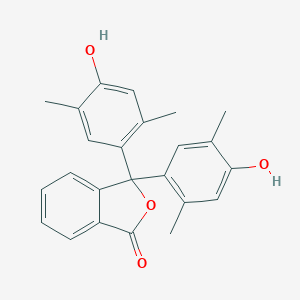
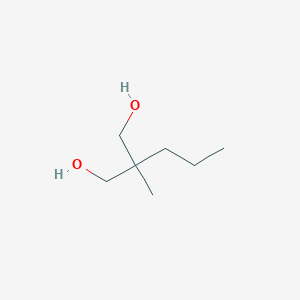
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
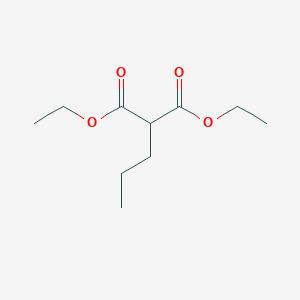
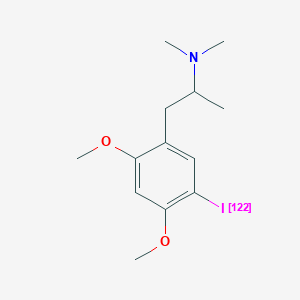
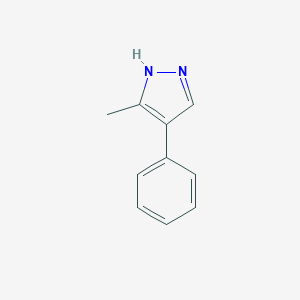
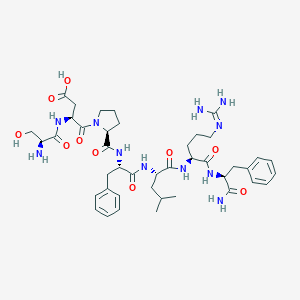
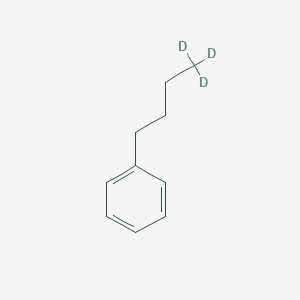
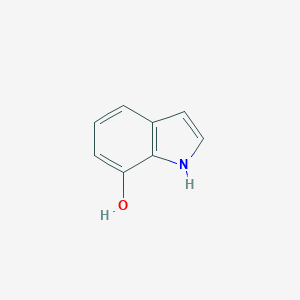
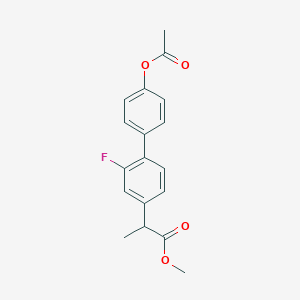
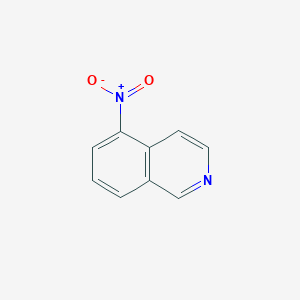
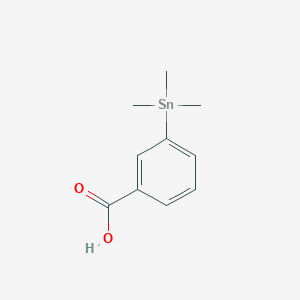
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
